Lithium bis(trimethylsilyl)amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lithium bis(trimethylsilyl)amide (LiHMDS), also commonly abbreviated as LiN(Si(CH3)3)2, is a lithiated organosilicon compound widely used in organic synthesis. It is a strong, non-nucleophilic base, meaning it readily removes protons (H+) but the bulky trimethylsilyl groups (Si(CH3)3) prevent it from participating in nucleophilic substitution reactions []. LiHMDS plays a significant role in scientific research due to its ability to deprotonate a wide variety of organic molecules, initiating various chemical transformations.

Molecular Structure Analysis

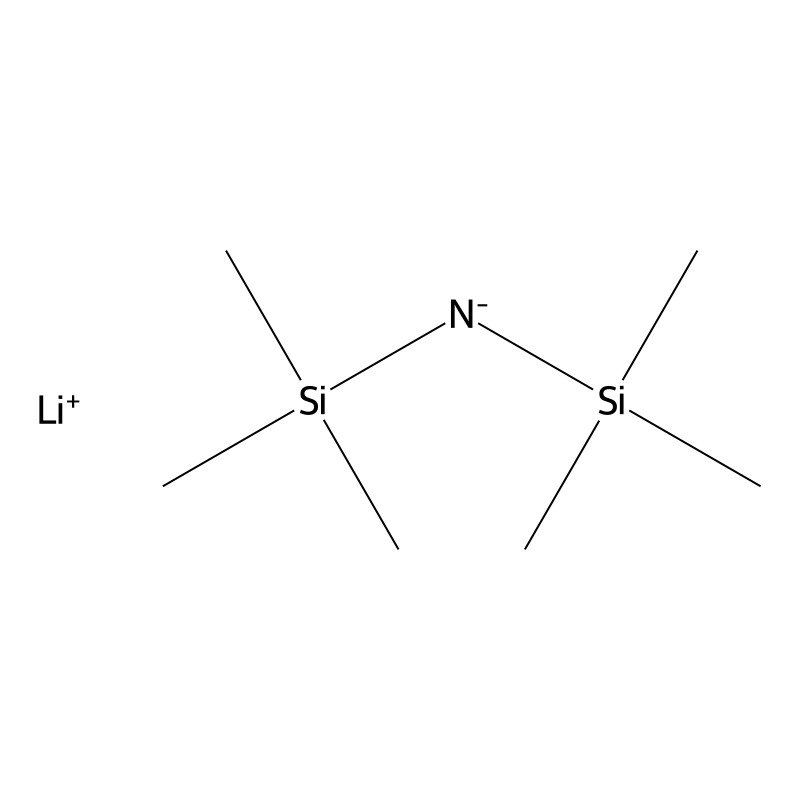

The key feature of LiHMDS's structure is the presence of a central lithium (Li) atom bonded to a nitrogen (N) atom. Two bulky trimethylsilyl groups ((CH3)3Si-) are attached to the nitrogen, giving the molecule its non-nucleophilic character. In solution, LiHMDS can exist as monomers, dimers, or trimers depending on the solvent. Coordinating solvents like ethers and amines favor monomers and dimers where solvent molecules bind to the lithium centers. In non-coordinating solvents, LiHMDS forms more complex oligomers, including trimers, for stability.

Chemical Reactions Analysis

Synthesis

Li + (CH3)3SiNHSi(CH3)3 (HMDS) → LiN(Si(CH3)3)2 (LiHMDS) + H2

Deprotonation Reactions

The primary application of LiHMDS is as a strong base for deprotonating various organic molecules. For example, it can deprotonate terminal alkynes (compounds with a carbon-carbon triple bond) to generate acetylide anions, which are important nucleophiles in organic synthesis [].

HC≡CH + LiN(Si(CH3)3)2 → LiC≡CH + HN(Si(CH3)3)2 (pKa of HC≡CH ≈ 25) []

LiHMDS can also deprotonate weak C-H acids like phenols and carboxylic acids to generate reactive carbanions.

Decomposition

LiHMDS is relatively stable under dry conditions but decomposes upon exposure to moisture or protic solvents like water or alcohols, releasing ammonia (NH3) and hexamethyldisilazane (HMDS).

LiN(Si(CH3)3)2 (LiHMDS) + H2O → NH3 + (CH3)3SiNHSi(CH3)3 (HMDS) + LiOH

Physical and Chemical Properties

Strong Non-Nucleophilic Base:

Lithium bis(trimethylsilyl)amide (LiHMDS) is a valuable reagent in scientific research due to its properties as a strong, non-nucleophilic base. Its strength allows it to deprotonate a wide range of weakly acidic substrates, initiating various chemical transformations. Unlike some strong bases, LiHMDS exhibits minimal nucleophilicity, meaning it doesn't readily participate in unwanted side reactions involving the formation of new carbon-nitrogen bonds. This selectivity makes it particularly useful in reactions where preserving the structure of other functional groups is crucial .

Deprotonation and Anion Formation:

One of the primary applications of LiHMDS in scientific research involves deprotonation reactions. By removing a weakly acidic proton (H+), LiHMDS generates reactive carbanion intermediates. These carbanions can then participate in various reactions, such as nucleophilic substitutions, additions, and condensations, ultimately leading to the formation of complex molecules . For instance, LiHMDS is frequently used in the synthesis of enolates, which are essential intermediates in many organic reactions such as aldol condensations and Claisen condensations .

Ligand in Organometallic Chemistry:

LiHMDS also finds applications in organometallic chemistry as a ligand for transition metals. The bulky trimethylsilyl groups attached to the nitrogen atom in LiHMDS provide steric hindrance around the metal center, influencing the reactivity and selectivity of the resulting organometallic complexes. These complexes can act as catalysts for various organic transformations, offering researchers control over reaction pathways and product formation .

Synthetic Applications:

LiHMDS plays a crucial role in the synthesis of diverse organic molecules due to its versatile functionalities as a base and ligand. Some specific examples include:

- Directed aldol condensations and Darzens condensation reactions: LiHMDS is preferred over other strong bases like sodium hexamethyldisilazide (NaHMDS) in these reactions due to the regioselectivity it offers. The bulky trimethylsilyl groups in LiHMDS help control the orientation of the reaction, leading to the desired product with higher yield .

- α-arylation of aryl ester derivatives: LiHMDS is used to deprotonate these derivatives, generating reactive intermediates that readily undergo coupling reactions with aryl halides, leading to the formation of α-arylated products .

- Allylic amination reactions: LiHMDS plays a role in the deprotonation of allylic substrates, enabling the formation of carbon-nitrogen bonds through subsequent nucleophilic substitution reactions .

where represents a metal and denotes a halogen .

Additionally, it can be used to generate organolithium compounds such as acetylides and lithium enolates, which are crucial intermediates in organic synthesis. Its conjugate acid has a pKa of approximately 26, making it less basic than other lithium bases like lithium diisopropylamide .

Lithium bis(trimethylsilyl)amide can be synthesized through the deprotonation of bis(trimethylsilyl)amine using n-butyllithium:

This reaction can be conducted in situ, allowing for the immediate use of the resulting lithium bis(trimethylsilyl)amide . The compound can also be purified by sublimation or distillation after formation.

Lithium bis(trimethylsilyl)amide finds extensive applications in organic chemistry as a strong base. It is utilized in:

- Formation of Enolates: It aids in generating enolates for subsequent reactions.

- Carbon-Carbon Bond Formation: It is employed in coupling reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.

- Synthesis of Metal Complexes: Due to its sterically hindered nature, it facilitates the preparation of low-coordination metal complexes .

Moreover, it has niche applications in atomic layer deposition processes for lithium compounds.

Interaction studies involving lithium bis(trimethylsilyl)amide focus on its reactivity with various substrates and ligands. For instance, it can react with protic ligands to form new coordination compounds. Its ability to form stable complexes with metals enhances its utility in coordination chemistry .

Lithium bis(trimethylsilyl)amide is part of a broader class of organolithium compounds that share similar functional properties. Notable similar compounds include:

- Sodium bis(trimethylsilyl)amide: A sodium analog that serves similar roles but may exhibit different reactivity profiles due to sodium's larger ionic radius.

- Potassium bis(trimethylsilyl)amide: Another alkali metal variant that provides different solubility and reactivity characteristics.

- Lithium diisopropylamide: A more nucleophilic lithium base with a higher pKa value.

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Lithium bis(trimethylsilyl)amide | Strong non-nucleophilic base | |

| Sodium bis(trimethylsilyl)amide | Similar reactivity; larger ionic radius | |

| Potassium bis(trimethylsilyl)amide | Different solubility; lower basicity | |

| Lithium diisopropylamide | More nucleophilic; higher pKa |

Lithium bis(trimethylsilyl)amide stands out due to its sterically hindered structure that limits nucleophilicity while maintaining strong basicity, making it particularly useful for specific synthetic applications where less steric hindrance is desired.

Lithium bis(trimethylsilyl)amide exhibits complex aggregation behavior in solution, forming various oligomeric states depending on solvent conditions and concentration [1] [5]. The compound demonstrates a pronounced tendency to aggregate, forming cyclic trimers in the absence of coordinating species [1] [16]. In benzene solution, lithium bis(trimethylsilyl)amide exists in a monomer-dimer equilibrium, while in tetrahydrofuran it displays a mixture of monomeric and dimeric forms [7] [10].

Comprehensive nuclear magnetic resonance spectroscopic studies have revealed that lithium bis(trimethylsilyl)amide exists as a tetramer-dimer mixture in hydrocarbons and as a dimer-monomer mixture in tetrahydrofuran and diethyl ether [7] [19]. The aggregation state is highly sensitive to solvent polarity and coordination ability [12] [17]. In toluene, the compound predominantly forms a single cyclic oligomer, whereas in pentane solutions, a mixture of two or more cyclic oligomers is observed [10] [11].

Density functional theory calculations using the B3LYP approach have provided detailed insights into the energetics of aggregation and solvation [12]. The highest degree of tetrahydrofuran solvation for the monomer and dimer is three and two molecules respectively at 0 K, while at 298 K these values decrease to two molecules for both species [12]. In nonpolar solvents, formation of the dimer from the trimer is thermodynamically preferred, with the pathway likely involving an intermediate tetramer [12].

| Solvent | Predominant Aggregation State | Temperature Dependence |

|---|---|---|

| Benzene | Monomer-dimer equilibrium | Temperature independent |

| Tetrahydrofuran | Dimer-monomer mixture | Moderate dependence |

| Pentane | Multiple cyclic oligomers | High dependence |

| Toluene | Single cyclic oligomer | Low dependence |

Solvation Effects on Molecular Architecture

The molecular architecture of lithium bis(trimethylsilyl)amide is profoundly influenced by solvation effects, with donor solvents significantly altering both aggregation state and structural geometry [17]. Ethereal solvation studies demonstrate that mono-, di-, and mixed-solvated dimers can be characterized in the slow solvent exchange limit for various ethereal ligands [17]. The relative free energies and enthalpies of dimer solvation show an approximate inverse correlation between binding energy and ligand steric demand [17].

Temperature effects play a crucial role in determining the degrees of solvation and aggregation, with higher degrees of both solvation and aggregation observed at 0 K compared to 298 K [12]. The complex relationship between solvation energy and observable aggregation state arises from solvent-amide and solvent-solvent interactions on both monomeric and dimeric forms [17].

Coordination with Ethers (Tetrahydrofuran, Glymes)

Tetrahydrofuran coordination to lithium bis(trimethylsilyl)amide results in the formation of mono-, di-, and mixed-solvated dimers that can be observed in the slow exchange limit [17]. Spectroscopic studies reveal that the appearance of monosolvated dimer is accompanied by the formation of a new symmetric cyclic dimer structure [17]. Carbon-13 nuclear magnetic resonance spectroscopy shows distinct resonances corresponding to bound tetrahydrofuran ligands in both monosolvated and disolvated dimeric forms [17].

The coordination behavior with tetrahydrofuran demonstrates exclusively dissociative ligand substitutions at low ligand concentrations [17]. The coalescence temperatures for carbon resonances of disolvated dimers and free ligands remain invariant over twenty-fold changes in free solvent concentrations, indicating a dissociative mechanism via monosolvated dimers [17].

Diethyl ether coordination follows similar patterns, with the formation of monosolvated and disolvated dimeric species [17]. The binding constants for ethereal ligands to lithium bis(trimethylsilyl)amide have been determined using diffusion-ordered nuclear magnetic resonance spectroscopy titration techniques [31]. The aggregation and solvation states are confirmed through diffusion coefficient-formula weight correlation analysis [31].

Complexation with Hexamethylphosphoramide

Hexamethylphosphoramide coordination to lithium bis(trimethylsilyl)amide produces complex equilibria involving serial solvation of monomers, dimers, and triple ions [10] [11]. The addition of hexamethylphosphoramide causes stepwise solvation of dimeric forms, with mixed solvated dimers and disolvated dimers coexisting through soft equilibria [11]. Triple ion formation occurs even at very low hexamethylphosphoramide concentrations, with sequential formation of triple ions bearing different numbers of hexamethylphosphoramide ligands [11].

Phosphorus-31 nuclear magnetic resonance spectroscopy reveals that hexamethylphosphoramide-solvated lithium atoms display characteristic coupling patterns when coordinated to both nitrogen and phosphorus atoms [11]. The limiting structure at high hexamethylphosphoramide concentrations consists of a disolvated monomer and a tetrasolvated triple ion [11].

| Hexamethylphosphoramide Equivalents | Observed Species | Lithium-31 Chemical Shift (ppm) |

|---|---|---|

| 0.3 | Mixed solvated dimer | 25.9 |

| 1.0 | Disolvated dimer | 25.8 |

| 2.0 | Triple ion gegenion | -0.54 |

Solid-State Structural Analysis via X-ray Crystallography

In the solid state, lithium bis(trimethylsilyl)amide adopts a cyclic trimeric structure as confirmed by X-ray crystallographic analysis [1] [7]. The solid-state structure demonstrates significant differences from solution-phase aggregation patterns [26]. The compound crystallizes with a melting point of 70-72°C and exhibits a density of 0.860 g/mL at 25°C [8] [22].

Crystallographic studies reveal that the lithium centers in the trimeric arrangement are coordinated by nitrogen atoms in a distorted geometry [25] [27]. The intermetallic lithium-magnesium hexamethyldisilazide structures have been characterized, showing dinuclear arrangements based on near-planar rings where magnesium centers occupy distorted trigonal planar environments [25] [27].

The solid-state packing demonstrates that lithium atoms occupy distorted tetrahedral environments due to additional carbon-lithium interactions with bridging nitrogen substituents [25]. X-ray crystallography has established structures containing predominantly peroxide species, which induce aggregation state increases relative to simple dimeric forms [25].

Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance Studies (⁶Li, ¹⁵N, ²⁹Si)

Lithium-6 and nitrogen-15 nuclear magnetic resonance spectroscopic studies using isotopically labeled lithium bis(trimethylsilyl)amide provide definitive structural assignments for various aggregation states [10] [11]. The technique allows distinction between monomeric and dimeric forms through characteristic coupling patterns and multiplicities [30] [17].

Lithium-6 nuclear magnetic resonance spectroscopy reveals triplet patterns for dimeric species and doublet patterns for monomeric forms [11] [17]. The chemical shifts range from approximately -0.69 to 1.71 ppm depending on aggregation state and solvation environment [11]. Nitrogen-15 nuclear magnetic resonance shows quintet patterns for dimeric species and triplet patterns for monomeric forms, with chemical shifts ranging from 37.2 to 45.8 ppm [11] [17].

Silicon-29 nuclear magnetic resonance spectroscopy provides additional structural information, with nitrogen-15 to silicon-29 coupling constants showing high correlation with aggregation state [35]. The coupling constants for dimers range from 7.5-8.5 Hz while monomeric forms display couplings of 13.0-13.5 Hz [35]. These coupling patterns are highly diagnostic of aggregation state and can be used to assess relative proportions of monomers and dimers even at ambient temperatures [35].

| Nucleus | Dimer Chemical Shift (ppm) | Monomer Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| ⁶Li | 1.71 (triplet) | -0.26 (doublet) | 3.5-5.0 |

| ¹⁵N | 45.8 (quintet) | 41.2 (triplet) | 3.2-5.0 |

| ²⁹Si | Variable | Variable | 7.0-13.5 |

Infrared Spectroscopy of Aggregated Species

Infrared spectroscopic analysis of lithium bis(trimethylsilyl)amide reveals characteristic absorption patterns that correlate with different aggregation states [22]. The compound exhibits an infrared spectrum that conforms to authentic standards, with specific vibrational modes associated with silicon-nitrogen and lithium-nitrogen bonding [22].

The infrared spectrum shows absorption bands characteristic of the trimethylsilyl groups and the lithium-nitrogen coordination environment [29]. Specific absorption frequencies provide information about the coordination geometry and intermolecular interactions within the aggregated structures [29]. The spectroscopic data support the formation of cathode electrolyte interphase layers derived from lithium bis(trimethylsilyl)amide oxidation products [29].

Physical Description

UNII

Related CAS

GHS Hazard Statements

H228 (92.39%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1): ACTIVE